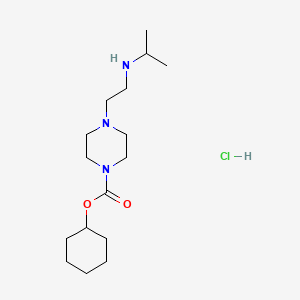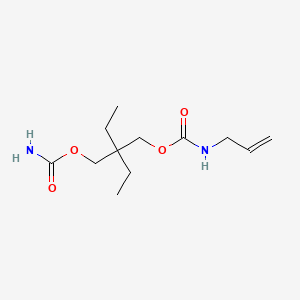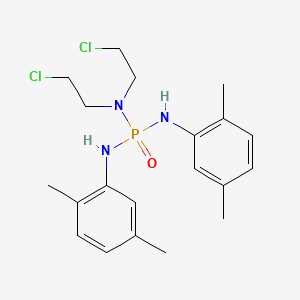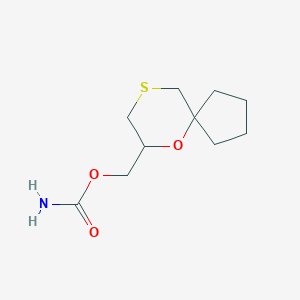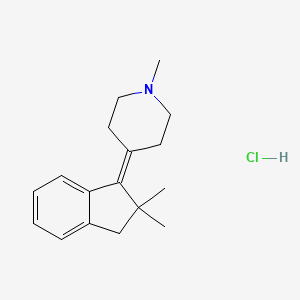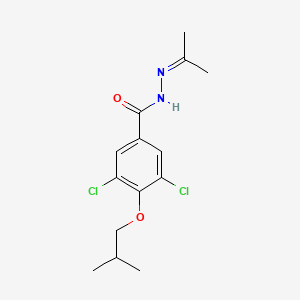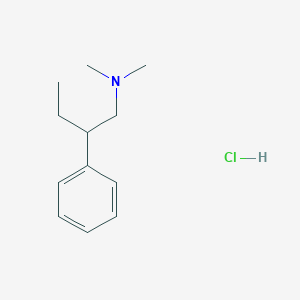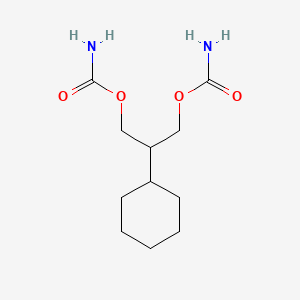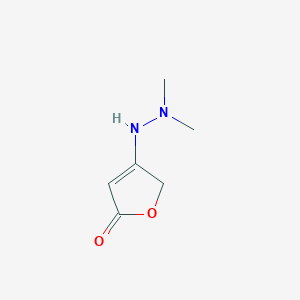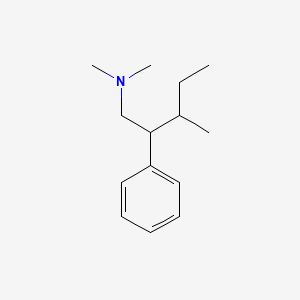![molecular formula C35H44N2O12 B14694637 Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 32238-28-1](/img/structure/B14694637.png)
Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene is a complex chemical compound that is used in various industrial and scientific applications. This compound is known for its unique properties and versatility, making it a valuable component in the production of polymers, resins, and other materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps and the use of various reagents. One common method involves the reaction of butane-1,4-diol with hexanedioic acid to form a polyester. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Another method involves the reaction of 2-[4-(2-hydroxyethoxy)phenoxy]ethanol with 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene. This reaction forms a polyurethane, which is a type of polymer known for its strength and flexibility .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of large reactors and continuous processing techniques. The raw materials are fed into the reactor, where they undergo a series of chemical reactions to form the desired product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in butane-1,4-diol can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups in hexanedioic acid can be reduced to form alcohols.
Substitution: The isocyanate groups in 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Urethanes and other substituted products.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various polymers and resins.
Biology: Used in the development of biomaterials and drug delivery systems.
Medicine: Used in the formulation of medical devices and coatings.
Industry: Used in the production of adhesives, coatings, and sealants.
Mécanisme D'action
The mechanism of action of this compound involves its ability to form strong covalent bonds with other molecules. The isocyanate groups in 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene can react with hydroxyl groups in butane-1,4-diol and 2-[4-(2-hydroxyethoxy)phenoxy]ethanol to form urethane linkages. These linkages provide the compound with its unique properties, such as strength, flexibility, and resistance to degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Butanediol: Similar in structure but has different reactivity and properties.
1,3-Butanediol: Another isomer with different chemical behavior.
2,3-Butanediol: Different isomer with unique properties.
cis-Butene-1,4-diol: Similar structure but different reactivity.
Uniqueness
What sets this compound apart from its similar counterparts is its ability to form strong and flexible polymers. The presence of multiple functional groups allows it to undergo a variety of chemical reactions, making it highly versatile and valuable in various applications .
Propriétés
Numéro CAS |
32238-28-1 |
|---|---|
Formule moléculaire |
C35H44N2O12 |
Poids moléculaire |
684.7 g/mol |
Nom IUPAC |
butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C10H14O4.C6H10O4.C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;11-5-7-13-9-1-2-10(4-3-9)14-8-6-12;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-8H,9H2;1-4,11-12H,5-8H2;1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
Clé InChI |
AWHCZZLVKMFEPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C1=CC(=CC=C1OCCO)OCCO.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
Numéros CAS associés |
32238-28-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14694555.png)
